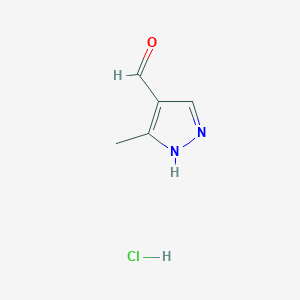
3-(2,4-Difluorophenyl)isonicotinic acid
Overview
Description
Scientific Research Applications
Biomolecular Probing
- A rhenium (I) metal-ligand complex, which includes isonicotinic acid, has been developed for use as a biomolecular probe. It exhibits high quantum yields and long excited-state lifetimes, making it suitable for studying various biological environments (Guo et al., 1997).
Fluorescence Probing
- Isonicotinic acid has been employed in the synthesis of metal-organic coordination networks due to its fluorescence properties. This is particularly useful in studying microsecond diffusion and dynamics of membranes (Yuan & Liu, 2005).
Metal-Organic Frameworks (MOFs)
- MOFs based on isonicotinic acid have been developed, demonstrating good thermal and moisture stability. They exhibit unique magnetic behaviors, such as antiferromagnetic and spin-canting antiferromagnetic ordering (Zhou et al., 2020).
Reductimetric Titration
- Research has explored the use of isonicotinic acid derivatives in reductimetric titration, with isonicotinic acid hydrazide being a particularly stable and effective titrant (Vulterin & Zýka, 1963).
Photocatalytic Degradation
- The addition of isonicotinic acid to metal-organic frameworks has shown to enhance their photocatalytic activity. It is effective in degrading pollutants like methylene blue under visible irradiation (Zulys et al., 2022).
Construction of Coordination Polymers
- Isonicotinic acid is used in the construction of heterometallic coordination polymers. These polymers have applications in luminescence and other optical properties (Gu & Xue, 2007).
Organic Synthesis
- The acid's derivatives are involved in organic synthesis, demonstrating chemo-, regio-, and stereospecificity, which is critical in developing complex organic molecules (Trofimov et al., 2008).
Surface Adsorption Studies
- The adsorption properties of isonicotinic acid on various surfaces have been studied, providing insights into dye-surface interactions in photoelectrochemical applications (Patthey et al., 1999).
Antitubercular Agents
- Isonicotinic acid derivatives have shown promise as antitubercular agents. They have been effective against Mycobacterium tuberculosis, with potential for less toxicity (Sah & Peoples, 1954).
Tautomeric Equilibria Studies
- Theoretical studies on the tautomeric equilibria of isonicotinic acid have been conducted, providing insights into its chemical behavior in various solvents (Nagy et al., 2007).
Safety and Hazards
properties
IUPAC Name |
3-(2,4-difluorophenyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO2/c13-7-1-2-8(11(14)5-7)10-6-15-4-3-9(10)12(16)17/h1-6H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVBJLMXUZOCRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=C(C=CN=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80687313 | |
| Record name | 3-(2,4-Difluorophenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80687313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1258624-98-4 | |
| Record name | 3-(2,4-Difluorophenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80687313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1R,3S,5S)-8-Azabicyclo[3.2.1]octan-3-ylmethanol](/img/structure/B3094384.png)
![ethyl 5-[(3-fluorophenyl)sulfamoyl]-3-methyl-1H-pyrazole-4-carboxylate](/img/structure/B3094401.png)




![1-[[4-(Aminomethyl)phenyl]methyl]-2-Butyl-Imidazo[4,5-C]quinolin-4-Amine](/img/structure/B3094435.png)



![6-Fluorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3094469.png)
![5-Methoxyspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3094477.png)
